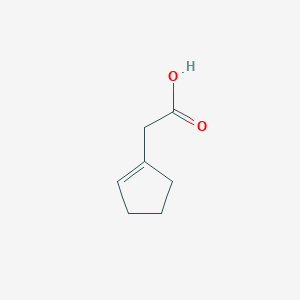
1-Cyclopentene-1-acetic acid
概要
説明
1-Cyclopentene-1-acetic acid is a chemical compound that appears as a white to pale cream or pale yellow crystalline powder . It is used in various chemical reactions due to its versatile electrophile properties .
Synthesis Analysis
Cyclopentanol, a closely related compound, can be prepared from cyclopentene through two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 .Molecular Structure Analysis
The linear formula of 1-Cyclopentene-1-acetic acid is C5H7CH2CO2H . Its molecular weight is 126.15 .Chemical Reactions Analysis
The addition-esterification reaction of cyclopentene and acetic acid is exothermic . The free energy changes increase with a rise in temperature, indicating that low temperature is favorable for the reactions in the temperature range from 273.15 to 373.15 K .Physical And Chemical Properties Analysis
1-Cyclopentene-1-acetic acid is a liquid with a refractive index of n20/D 1.468 (lit.) . It has a boiling point of 93-94 °C/2.5 mmHg (lit.) and a melting point of 19 °C (lit.) . Its density is 1.047 g/mL at 25 °C (lit.) .科学的研究の応用
Application 1: Synthesis of Cyclopentanol
- Scientific Field : Applied Petrochemical Research .
- Summary of the Application : Cyclopentanol is a very important chemical intermediate, which has been widely used in the chemical industry. It can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .
- Methods of Application or Experimental Procedures : The optimal addition-esterification reaction conditions were a temperature range from 333.15 to 353.15 K, molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .
- Results or Outcomes : The results showed that both the addition-esterification reaction and transesterification reaction were exothermic, the free energy changes increased with a rise in temperature, which indicated that low temperature was favorable for the reactions in the temperature range from 273.15 to 373.15 K .
Application 2: Organic Building Blocks
- Scientific Field : Organic Chemistry .
- Summary of the Application : 1-Cyclopentene-1-acetic acid is used as an organic building block in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application can vary greatly depending on the specific synthesis being performed. Generally, 1-Cyclopentene-1-acetic acid would be used in a reaction with other organic compounds under controlled conditions to produce the desired product .
- Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific synthesis being performed. In general, the use of 1-Cyclopentene-1-acetic acid as an organic building block can lead to the production of a wide variety of complex organic compounds .
Application 3: Synthesis of 1,2-Disubstituted Cyclopentadienes
- Scientific Field : Organic Chemistry .
- Summary of the Application : 1-Cyclopentene-1-acetic acid can be used in the synthesis of 1,2-disubstituted cyclopentadienes .
- Methods of Application or Experimental Procedures : The specific methods of application can vary greatly depending on the specific synthesis being performed. Generally, 1-Cyclopentene-1-acetic acid would be used in a reaction with other organic compounds under controlled conditions to produce the desired product .
- Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific synthesis being performed. In general, the use of 1-Cyclopentene-1-acetic acid in the synthesis of 1,2-disubstituted cyclopentadienes can lead to the production of a wide variety of complex organic compounds .
Application 4: Organic Building Blocks
- Scientific Field : Organic Chemistry .
- Summary of the Application : 1-Cyclopentene-1-acetic acid is used as an organic building block in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application can vary greatly depending on the specific synthesis being performed. Generally, 1-Cyclopentene-1-acetic acid would be used in a reaction with other organic compounds under controlled conditions to produce the desired product .
- Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific synthesis being performed. In general, the use of 1-Cyclopentene-1-acetic acid as an organic building block can lead to the production of a wide variety of complex organic compounds .
Application 5: Synthesis of 1,2-Disubstituted Cyclopentadienes
- Scientific Field : Organic Chemistry .
- Summary of the Application : 1-Cyclopentene-1-acetic acid can be used in the synthesis of 1,2-disubstituted cyclopentadienes .
- Methods of Application or Experimental Procedures : The specific methods of application can vary greatly depending on the specific synthesis being performed. Generally, 1-Cyclopentene-1-acetic acid would be used in a reaction with other organic compounds under controlled conditions to produce the desired product .
- Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific synthesis being performed. In general, the use of 1-Cyclopentene-1-acetic acid in the synthesis of 1,2-disubstituted cyclopentadienes can lead to the production of a wide variety of complex organic compounds .
Safety And Hazards
1-Cyclopentene-1-acetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
将来の方向性
The synthesis of cyclopentanol from cyclopentene, which involves an initial addition-esterification reaction of cyclopentene with acetic acid, represents a promising direction for future research . Other future directions include exploring the synthesis of functionalized acetoxy bicyclo[3.1.0]hexenes from 5-en-2-yn-1-yl acetates .
特性
IUPAC Name |
2-(cyclopenten-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h3H,1-2,4-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGMZIQMZUXOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074393 | |
| Record name | 1-Cyclopentene-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentene-1-acetic acid | |
CAS RN |
21622-08-2 | |
| Record name | 1-Cyclopentene-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21622-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentene-1-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021622082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopentene-1-acetic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Cyclopentene-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopent-1-ene-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



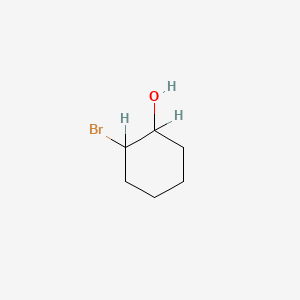
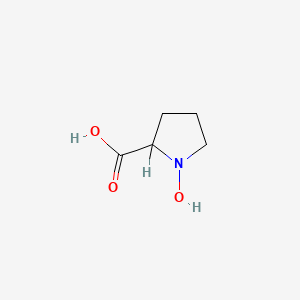
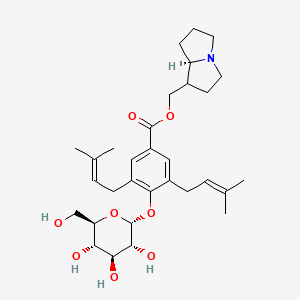
![1,4-Bis[(2-ethylhexyl)amino]anthraquinone](/img/structure/B1604933.png)
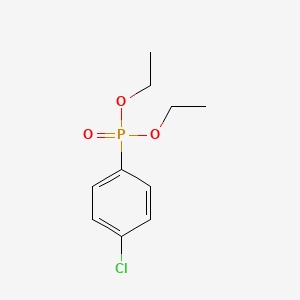
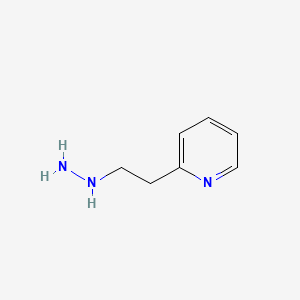
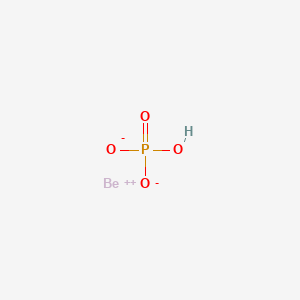
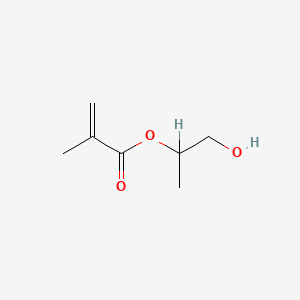
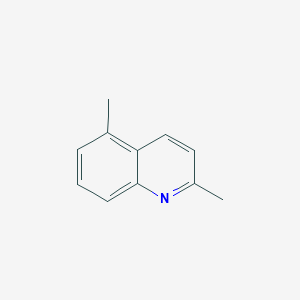
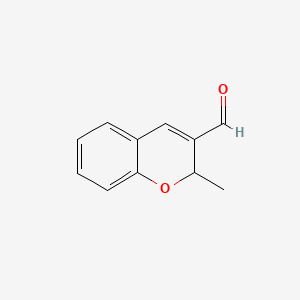
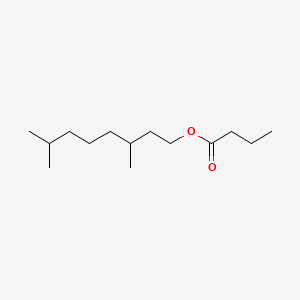
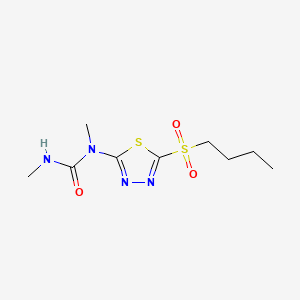
![3-[2,2-Dimethyl-1-oxo-3-[(1-oxo-2-propenyl)oxy]propoxy]-2,2-dimethylpropyl acrylate](/img/structure/B1604949.png)
